molecular formula C8H8N2O4 B3054697 1,2-Dimethyl-3,5-dinitrobenzene CAS No. 616-69-3

1,2-Dimethyl-3,5-dinitrobenzene

Cat. No. B3054697
CAS RN: 616-69-3
M. Wt: 196.16 g/mol
InChI Key: FHCBGLKAGXVKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It is a crystalline solid with a monoclinic crystal structure . This compound can be used in the production of other chemicals such as dinitrobenzenes .


Synthesis Analysis

The synthesis of 1,2-Dimethyl-3,5-dinitrobenzene can be achieved through a continuous-flow method. This method has shown to greatly shorten the residence time to 1 minute, avoid the accumulation of large amounts of diazonium salts to reduce decomposition, and increase the product yield to 91.7% .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-3,5-dinitrobenzene consists of one molecule in the asymmetric unit . The compound has an average mass of 196.160 Da and a monoisotopic mass of 196.048401 Da .


Chemical Reactions Analysis

Nitro derivatives of the o-xylene, such as 1,2-Dimethyl-3,5-dinitrobenzene, are important intermediates for preparing pharmaceuticals and agrichemicals . They can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

1,2-Dimethyl-3,5-dinitrobenzene has a molecular formula of C8H8N2O4 . It is a crystalline solid with a monoclinic crystal structure .

Scientific Research Applications

Electron Spin Resonance Studies

1,2-Dimethyl-3,5-dinitrobenzene has been studied in terms of electron spin resonance (ESR). This includes examining the spectra of various dinitrobenzene derivatives to understand molecular motions, frequency shifts, and linewidth effects in ESR. These investigations provide detailed insights into molecular behaviors and interactions, crucial for understanding complex chemical systems (Faber & Fraenkel, 1967).

Chemical Synthesis and Reactions

This compound plays a role in various chemical synthesis processes. For instance, it is involved in the nitration of 1,2-dimethyl-4-nitrobenzene leading to specific adducts useful in organic chemistry (Fischer & Iyer, 1980). It is also used in substitution reactions with amines, demonstrating its utility in creating new chemical compounds with specific characteristics (Plater & Harrison, 2023).

Potential in Cancer Chemoprevention

Some derivatives of 1,2-dimethyl-3,5-dinitrobenzene have shown promise in cancer chemoprevention research. Isolated compounds from related structures have been evaluated for their activity in inducing detoxifying enzymes, which is a significant pathway in cancer prevention (Zheng, Kenney, & Lam, 1992).

Photochemistry and Molecular Structure

The photochemistry and structure-reactivity relationships of dinitrobenzene derivatives, including those related to 1,2-dimethyl-3,5-dinitrobenzene, have been explored. This involves analyzing their molecular structures and reactivity in photochemical processes, contributing to our understanding of how light interacts with chemical compounds (Padmanabhan et al., 1986).

Spectroscopy and Chemical Interactions

Studies have also focused on the interactions of similar dinitrobenzene compounds with various ions and solvents using spectroscopy. These findings provide crucial insights into the reactivity and behavior of such compounds in different chemical environments (Hasegawa, 1974).

Electrosynthesis and Nitration Studies

Electrosynthesis and nitration studies of dinitrobenzene derivatives have revealed interesting aspects of their chemical behavior, such as reaction mechanisms and regioselectivity. These insights are vital for applications in synthetic chemistry and material science (Shopsowitz, Lelj, & MacLachlan, 2011).

Mechanism of Action

The mechanism of action for 1,2-Dimethyl-3,5-dinitrobenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1,2-dimethyl-3,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCBGLKAGXVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210604
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

616-69-3
Record name 1,2-Dimethyl-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-3,5-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-3,5-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-3,5-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dimethyl-3,5-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dimethyl-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.